N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex chemical compound with significant potential in various fields of scientific research. The structure of this molecule includes a pyridazinone core attached to a thiophene ring, with a propyl linker leading to a trifluoromethyl-substituted benzene sulfonamide. This distinctive arrangement imparts unique properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, beginning with the formation of the pyridazinone core. This is typically achieved through the cyclization of suitable hydrazine derivatives with diketone compounds under acidic or basic conditions. The thiophene ring is then introduced via a condensation reaction, often facilitated by a catalyst such as palladium. Following this, the propyl linker and the trifluoromethylbenzene sulfonamide moiety are incorporated through a series of nucleophilic substitution and coupling reactions. Reaction conditions may vary, but often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound might leverage large-scale chemical reactors and continuous flow systems to enhance efficiency and yield. Solvents and reagents are typically chosen for their availability, cost-effectiveness, and environmental impact. Reaction optimization may involve the use of automated systems and in-line monitoring techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzene-1-sulfonamide can undergo a variety of chemical reactions, including:
Oxidation: Oxidative cleavage or functional group transformations facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the pyridazinone or thiophene moieties using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the benzene ring or sulfonamide group.
Common Reagents and Conditions
Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Solvents like DMF, dichloromethane, or ethanol to optimize reaction conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a precursor to more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: : Explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anti-cancer research.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that interact with the pyridazinone or sulfonamide groups.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, potentially altering cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Unique Aspects
Compared to other similar compounds, N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(trifluoromethyl)benzene-1-sulfonamide stands out due to its:
Unique combination of a pyridazinone and thiophene ring.
The presence of a trifluoromethylbenzene sulfonamide group, which imparts distinct chemical properties.
Similar Compounds
Pyridazinone Derivatives: : Compounds with similar pyridazinone cores but different substituents.
Thiophene-Based Compounds: : Molecules containing thiophene rings that exhibit similar chemical reactivity.
Trifluoromethylbenzene Sulfonamides: : Compounds with related benzene sulfonamide groups, offering comparable biological activities.
This article should give you a comprehensive understanding of this compound, from its synthesis to its applications in various fields. Let me know if there's anything else you'd like to dive into!
Properties
IUPAC Name |
N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-5-1-2-7-16(13)29(26,27)22-10-4-11-24-17(25)9-8-14(23-24)15-6-3-12-28-15/h1-3,5-9,12,22H,4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGSFMHZOATFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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